2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzothiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzamide derivative, followed by the introduction of the benzothiadiazole moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiadiazole derivatives.
Scientific Research Applications
2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiadiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
Uniqueness
2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide stands out due to the presence of both a nitro group and a benzothiadiazole ring, which confer unique reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C15H12N4O3S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H12N4O3S/c1-8-6-7-11-14(18-23-17-11)13(8)16-15(20)10-4-3-5-12(9(10)2)19(21)22/h3-7H,1-2H3,(H,16,20) |
InChI Key |
ZNHPHAFHXSUKNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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